Erysubin E
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Overview
Description
Erysubin E: is an isoflavonoid compound found in the roots of the ornamental plant Erythrina suberosa. Isoflavonoids are a class of flavonoids, which are plant metabolites known for their diverse pharmacological properties. This compound has been identified for its antioxidant and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Erysubin E can be synthesized starting from mono- or di-O-allylated chalcones. The key intermediates in the synthesis are flavanones, which undergo a 2,3-oxidative rearrangement to form isoflavones. Hypervalent iodine reagents are used in this process, which also allows for the formation of flavone isomers .
Industrial Production Methods: Erythrina suberosa using solvents like acetone. The chloroform-soluble fraction of the residue is then subjected to repeated silica gel column chromatography followed by elution with various solvents .
Chemical Reactions Analysis
Types of Reactions: : Erysubin E undergoes various chemical reactions, including oxidation and substitution. The compound has shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) .
Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of this compound include hypervalent iodine reagents for oxidative rearrangement and silica gel for chromatography .
Major Products: : The major products formed from the reactions involving this compound include its isomers and derivatives, which have been tested for their antibacterial and anticancer activities .
Scientific Research Applications
Erysubin E has a wide range of scientific research applications:
Biology: The compound has been studied for its antibacterial properties, particularly against MRSA and VRSA.
Medicine: This compound has shown potential as an anticancer agent due to its antioxidant properties.
Industry: The compound’s antibacterial properties make it a candidate for developing new antimicrobial agents.
Mechanism of Action
Erysubin E exerts its effects through multiple mechanisms. It forms hydrogen bonds and π-π interactions with specific amino acid residues in target proteins. For instance, it interacts with LYS133 and SER245 through hydrogen bonds, contributing to its antibacterial activity . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Erysubin F: Another isoflavonoid from the same plant, known for its antibacterial activity against MRSA.
Erycristagallin: Exhibits high antibacterial activity against MRSA.
Orientanol B: Shows significant antibacterial activity against MRSA.
Uniqueness: : Erysubin E stands out due to its dual antioxidant and anticancer activities, making it a promising candidate for further research in both fields .
Properties
Molecular Formula |
C25H26O5 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S,11S)-17,17-dimethyl-8-(3-methylbut-2-enyl)-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaene-2,7-diol |
InChI |
InChI=1S/C25H26O5/c1-14(2)5-6-15-11-17-21(12-19(15)26)28-13-25(27)18-7-8-20-16(22(18)29-23(17)25)9-10-24(3,4)30-20/h5,7-12,23,26-27H,6,13H2,1-4H3/t23-,25+/m0/s1 |
InChI Key |
CMHGFGMNRHHGSN-UKILVPOCSA-N |
Isomeric SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@]3([C@H]2OC4=C3C=CC5=C4C=CC(O5)(C)C)O)C |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3(C2OC4=C3C=CC5=C4C=CC(O5)(C)C)O)C |
Origin of Product |
United States |
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